
盐酸4-(2-氨基乙氧基)-3-乙基苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride . This class of compounds generally contains an aminoethoxy group attached to a benzene ring, which could suggest potential applications in medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via the addition of organometallic reagents to boranes .Molecular Structure Analysis
The InChI code for a similar compound, 4-(2-Aminoethoxy)aniline hydrochloride, is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This suggests that the compound has a benzene ring with an aminoethoxy group attached.科学研究应用
抗肿瘤应用
磺胺类药物,包括与盐酸4-(2-氨基乙氧基)-3-乙基苯-1-磺酰胺相关的化合物,因其抗肿瘤特性而受到探索。Owa 等人(2002 年)的一项研究调查了抗肿瘤磺胺类药物的结构与基因表达之间的关系,包括 N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺和 N-(3-氯-7-吲哚基)-1,4-苯二磺酰胺,使用高密度寡核苷酸微阵列分析。这项研究突出了基因表达研究在理解抗肿瘤磺胺类药物的药效团结构和药物敏感细胞通路方面的作用 (Owa 等人,2002 年)。
碳酸酐酶抑制
磺胺类药物是碳酸酐酶 (CA) 的已知抑制剂,碳酸酐酶是许多生理过程中的关键酶。Ilies 等人(2003 年)合成了两系列卤代磺胺类药物,并将其作为肿瘤相关同工酶 CA IX 的抑制剂进行了研究。这项研究为设计有效且具有潜在 CA IX 选择性的抑制剂提供了见解,这些抑制剂可用作抗肿瘤剂 (Ilies 等人,2003 年)。
分子对接研究
磺胺类药物衍生物一直是分子对接研究的对象,以预测它们与生物靶标的相互作用。文杰·付等人(2021 年)对磺胺类抗生素进行的一项研究表明,计算化学如何通过识别反应位点和反应途径来预测新兴污染物(如磺胺类药物)的反应性。这种方法有助于理解磺胺类化合物的环境影响和潜在的生物转化 (付等人,2021 年)。
合成与表征
磺胺类药物衍生物(包括含有磺酰胺部分的杂环化合物)的合成和表征对于开发新的药理活性剂至关重要。Mohsein 等人(2019 年)的一项研究详细阐述了从 3-羟基-4-氨基苯磺酰胺衍生物开始合成新的杂环化合物。这些化合物可在药物化学中得到广泛应用,突显了磺胺类药物在药物设计中的多功能性 (Mohsein 等人,2019 年)。
环境降解研究
了解磺胺类抗生素的环境降解对于评估它们对生态系统的影响至关重要。Ricken 等人(2013 年)对磺胺类药物(包括磺胺甲恶唑)的微生物降解的研究揭示了一条由邻位羟基化引发的独特途径。本研究提供了对生物降解机制的见解,这些机制可以减轻磺胺类药物的环境持久性 (Ricken 等人,2013 年)。
安全和危害
作用机制
Target of Action
The primary targets of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .
Mode of Action
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This interaction leads to changes in ion concentrations within the cell, which can affect various cellular processes .
Biochemical Pathways
The action of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride affects the biochemical pathways related to ion transport and homeostasis . By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the balance of sodium, potassium, and calcium ions in the cell . These changes can have downstream effects on various cellular functions, including muscle contraction and signal transduction .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride’s action include changes in ion concentrations within cells, which can affect various cellular processes . For example, by altering calcium levels in the sarcoplasmic reticulum, it can influence muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
属性
IUPAC Name |
4-(2-aminoethoxy)-3-ethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-2-8-7-9(16(12,13)14)3-4-10(8)15-6-5-11;/h3-4,7H,2,5-6,11H2,1H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOJMUIUIRYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

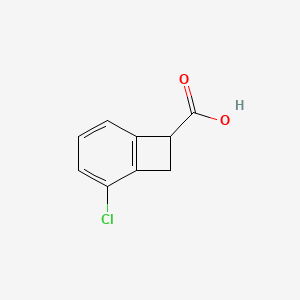
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
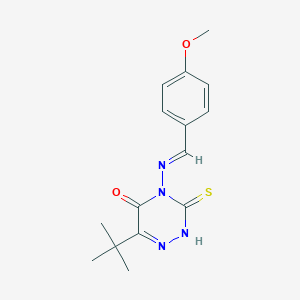
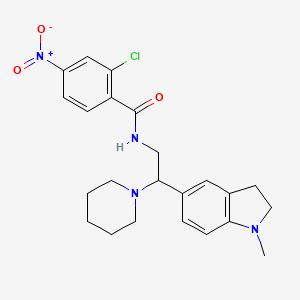
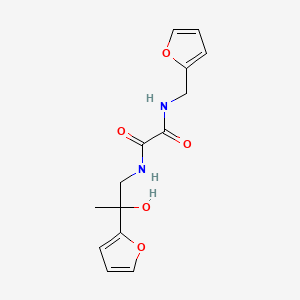
![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)


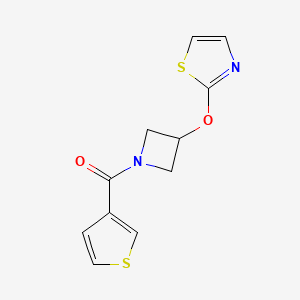
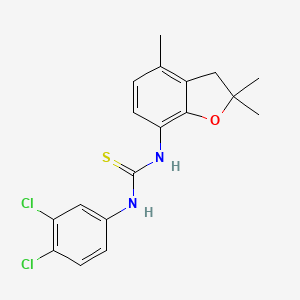

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)